N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, linked to a furan-2-carboxamide moiety. The presence of the 2-methylprop-2-en-1-yl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with the 2-methylprop-2-en-1-yl group. The final step involves the coupling of this intermediate with furan-2-carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
- 2-Methyl-2-propen-1-ol
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1
Uniqueness
This compound stands out due to its unique combination of a benzimidazole core and a furan-2-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-12(2)11-20-14-7-4-3-6-13(14)19-16(20)10-18-17(21)15-8-5-9-22-15/h3-9H,1,10-11H2,2H3,(H,18,21) |
InChI Key |
LLRODNGWQOWDND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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